![molecular formula C18H20N6O4S4 B2596135 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 477215-08-0](/img/structure/B2596135.png)
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable halogenated precursor.
Formation of the Final Compound: The final compound is obtained by coupling the two thiadiazole intermediates through a sulfanyl linkage using reagents such as thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the acetamido or thiadiazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole rings or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Key Biological Activities
-
Anticancer Activity
- Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study reported the synthesis of various thiadiazole derivatives which showed promising results against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity . The compound 2g was particularly noted for its anti-proliferative effects.
-
Antimicrobial Properties
- The synthesized thiadiazole derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable inhibitory effects against pathogens like Xanthomonas oryzae and Fusarium graminearum, demonstrating potential as new antimicrobial agents .
- Anti-tubercular Activity
- Anti-inflammatory Effects
Case Studies
Mechanism of Action
The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2-Mercapto-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Phenyl-1,3,4-thiadiazole: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both dimethoxyphenyl and ethylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Biological Activity
The compound "2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide" belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their unique structure allows for various interactions with biological targets, making them valuable in medicinal chemistry. These compounds are known for their antimicrobial , anti-inflammatory , anticancer , and antioxidant properties .
Synthesis and Characterization
The synthesis of the compound involves standard methodologies for thiadiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The compound's efficacy is often evaluated through various biological assays.
1. Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazoles have been widely documented. Studies demonstrate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have shown that several thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
- The compound's ability to inhibit Staphylococcus epidermidis has been confirmed through docking studies .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is particularly noteworthy:
- Recent studies indicate that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways .
- The specific compound under discussion has shown promising results against human cancer cell lines such as HT-29 and A431. For example, one study reported that a related thiadiazole derivative exhibited an IC50 value of 12.5 µM against MCF-7 breast cancer cells .
3. Enzyme Inhibition
Thiadiazole derivatives have also been evaluated for their potential as enzyme inhibitors:
- The compound has been tested for its inhibitory effects on carbonic anhydrases (hCA I and hCA II), showing superior activity compared to standard drugs like acetazolamide .
- Additionally, its interaction with acetylcholinesterase (AChE) has been investigated to assess its relevance in neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological efficacy of thiadiazole derivatives:
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S4/c1-4-29-17-23-22-16(31-17)20-14(26)9-30-18-24-21-15(32-18)19-13(25)8-10-5-6-11(27-2)12(7-10)28-3/h5-7H,4,8-9H2,1-3H3,(H,19,21,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORSUYTLUKWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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